molecular formula C10H12N4 B7891521 3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine

3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine

Cat. No.: B7891521
M. Wt: 188.23 g/mol
InChI Key: ATVVKVJIINQOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core fused with an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The brominated compound is iodized using N-iodosuccinimide (NIS) to obtain an iodinated intermediate.

    Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride).

    Formation of Azetidine Ring: The protected intermediate undergoes a cyclization reaction to form the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which can impart distinct biological activities and chemical reactivity compared to other pyrazolo[3,4-b]pyridine derivatives.

Properties

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVKVJIINQOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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